molecular formula C11H13N3O4 B239829 1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid

1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid

Cat. No.: B239829
M. Wt: 251.24 g/mol
InChI Key: LEFPKMYHXKKXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid is a heterocyclic compound that features a nitro group attached to a pyridine ring, which is further connected to a piperidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors One common method involves the nitration of 2-pyridinecarboxylic acid to introduce the nitro group at the 3-position This is followed by the formation of the piperidine ring through cyclization reactions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 1-(3-Amino-2-pyridinyl)-2-piperidinecarboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes or receptors, modulating biochemical pathways and cellular responses.

Comparison with Similar Compounds

    1-(3-Nitro-2-pyridinyl)-2-pyrrolidinecarboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-(3-Nitro-2-pyridinyl)-4-piperidinol: Contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness: 1-(3-Nitropyridin-2-YL)piperidine-2-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

1-(3-nitropyridin-2-yl)piperidine-2-carboxylic acid

InChI

InChI=1S/C11H13N3O4/c15-11(16)9-4-1-2-7-13(9)10-8(14(17)18)5-3-6-12-10/h3,5-6,9H,1-2,4,7H2,(H,15,16)

InChI Key

LEFPKMYHXKKXMH-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-]

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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